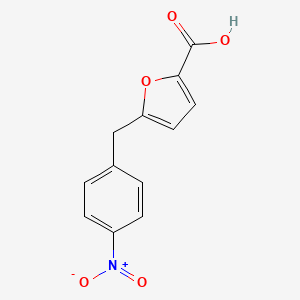
5-(4-Nitrobenzyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrobenzyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a nitrobenzyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 4-nitrobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction of Nitro Group: 5-(4-Aminobenzyl)furan-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 5-(4-Nitrobenzyl)furan-2-methanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrobenzyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent, targeting iron acquisition in mycobacterial species.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrobenzyl)furan-2-carboxylic acid, particularly in its role as an antitubercular agent, involves targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. The compound binds to the iron acquisition protein MbtI, inhibiting its function and thereby disrupting the pathogen’s ability to acquire essential iron .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
5-(4-Chlorophenyl)furan-2-carboxylic acid: Contains a chlorophenyl group instead of a nitrobenzyl group.
5-(4-Methylphenyl)furan-2-carboxylic acid: Contains a methylphenyl group instead of a nitrobenzyl group.
Uniqueness
5-(4-Nitrobenzyl)furan-2-carboxylic acid is unique due to the presence of both a nitrobenzyl group and a furan ring, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways in Mycobacterium tuberculosis sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H9NO5 |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
CZASJJPVZHMCNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
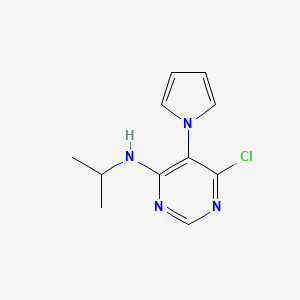

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
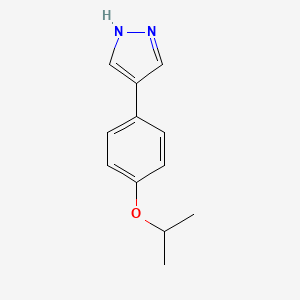

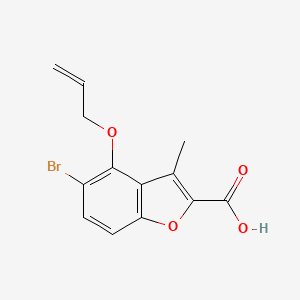


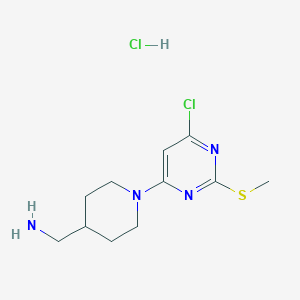
![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
